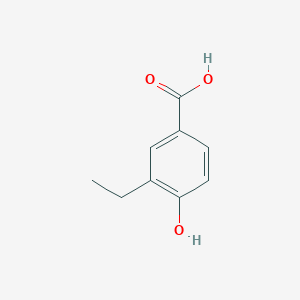

3-Ethyl-4-hydroxybenzoic acid

Description

3-Ethyl-4-hydroxybenzoic acid is a substituted derivative of 4-hydroxybenzoic acid, featuring an ethyl group (-CH₂CH₃) at the 3-position of the aromatic ring and a hydroxyl (-OH) group at the 4-position. Its molecular formula is C₉H₁₀O₃ (molecular weight: 166.17 g/mol). This compound is structurally analogous to 4-hydroxybenzoic acid (the parent molecule, CAS 99-96-7), which is widely used in preservatives and polymer synthesis .

Properties

IUPAC Name |

3-ethyl-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAVLGOTFYRGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-4-hydroxybenzoic acid can be synthesized through several methods. One common synthetic route involves the alkylation of 4-hydroxybenzoic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-ethyl-4-hydroxybenzoic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is usually obtained through crystallization and subsequent drying.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3-ethyl-4-hydroxybenzaldehyde or 3-ethyl-4-hydroxybenzoquinone.

Reduction: Formation of 3-ethyl-4-hydroxybenzyl alcohol.

Substitution: Formation of halogenated derivatives such as 3-ethyl-4-chlorobenzoic acid.

Scientific Research Applications

Chemical Synthesis

In the realm of organic chemistry, 3-Ethyl-4-hydroxybenzoic acid serves as a precursor for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in developing new compounds.

Synthetic Routes

The synthesis typically involves alkylation methods:

- Alkylation of 4-Hydroxybenzoic Acid : Ethyl bromide is used in the presence of a base like potassium carbonate, often under reflux conditions in an organic solvent such as acetone. The product is purified through recrystallization.

Biological Research

3-Ethyl-4-hydroxybenzoic acid is studied for its potential antioxidant properties and effects on cellular processes. Research indicates that it may influence metabolic pathways and exhibit bioactivity relevant to health.

Biological Activities

- Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Cellular Effects : Investigations into its role in modulating cell signaling pathways are ongoing, with implications for understanding disease mechanisms.

Medical Applications

The compound is being investigated for its therapeutic potential, particularly regarding its anti-inflammatory and antimicrobial activities.

Therapeutic Potential

- Anti-inflammatory Properties : Studies are exploring how 3-Ethyl-4-hydroxybenzoic acid can inhibit inflammatory mediators.

- Antimicrobial Activity : Its efficacy against various pathogens positions it as a candidate for developing new antimicrobial agents.

Industrial Uses

In the industrial sector, 3-Ethyl-4-hydroxybenzoic acid is utilized primarily as a preservative due to its antimicrobial properties. It finds applications in:

- Cosmetics : Used as a preservative to enhance product stability and shelf life.

- Pharmaceuticals : Incorporated into formulations to prevent microbial growth.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of various hydroxybenzoic acids, including 3-Ethyl-4-hydroxybenzoic acid, demonstrated significant free radical scavenging activity compared to controls. This suggests potential applications in health supplements aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal evaluated the antimicrobial efficacy of 3-Ethyl-4-hydroxybenzoic acid against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited substantial inhibitory effects, supporting its use in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-ethyl-4-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with enzymes and receptors. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

3-Acetyl-4-hydroxybenzoic Acid (CAS 16357-40-7)

- Substituents : Acetyl (-COCH₃) at the 3-position and -OH at the 4-position.

- Key Properties : The electron-withdrawing acetyl group enhances acidity (lower pKa) compared to 4-hydroxybenzoic acid. Molecular weight is 180.16 g/mol, with applications in pharmacological research and synthetic intermediates .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Substituents: Two hydroxyl groups (3,4-di-OH) and a propenoic acid side chain.

- Key Properties: Higher polarity and antioxidant activity due to multiple -OH groups. Melting point: 223–225°C; pKa values ~4.6 (carboxylic acid) and ~8.9 (phenolic -OH). Used in supplements and cosmetics .

3-Ethyl-4-methylbenzoic Acid (CAS 1369939-70-7)

- Substituents : Ethyl (-CH₂CH₃) at the 3-position and methyl (-CH₃) at the 4-position.

- Key Properties : Lacks a hydroxyl group, resulting in reduced acidity and higher hydrophobicity. Molecular formula: C₁₀H₁₂O₂ (164.20 g/mol). Primarily used in chemical synthesis .

Comparative Data Table

*Estimated based on substituent effects.

Key Findings and Trends

Acidity :

- Electron-withdrawing groups (e.g., acetyl in 3-acetyl-4-hydroxybenzoic acid) lower pKa, enhancing acidity.

- Electron-donating groups (e.g., ethyl in 3-ethyl-4-hydroxybenzoic acid) slightly reduce acidity compared to 4-hydroxybenzoic acid.

Solubility: Polar substituents (-OH, -COOH) improve water solubility (e.g., caffeic acid). Non-polar groups (ethyl, methyl) increase lipophilicity, favoring organic solvents.

Applications :

- Hydroxyl-rich compounds (e.g., caffeic acid) are prioritized for antioxidant uses.

- Alkyl-substituted derivatives (e.g., 3-ethyl-4-hydroxybenzoic acid) serve as intermediates in drug discovery and specialty chemicals.

Biological Activity

3-Ethyl-4-hydroxybenzoic acid (C9H10O3) is a derivative of p-hydroxybenzoic acid, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10O3

- Molecular Weight : 166.18 g/mol

- CAS Number : 21472426

-

Chemical Structure :

1. Antimicrobial Activity

3-Ethyl-4-hydroxybenzoic acid exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentrations (MICs) :

- Against Staphylococcus aureus: MIC of 16 µg/mL.

- Against Escherichia coli: MIC of 32 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

2. Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 3-Ethyl-4-hydroxybenzoic acid resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

3. Antioxidant Activity

The antioxidant capacity of 3-Ethyl-4-hydroxybenzoic acid has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as a natural antioxidant.

- DPPH Scavenging Activity :

- IC50 value of 30 µg/mL.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

4. Cytotoxicity

Research has also explored the cytotoxic effects of 3-Ethyl-4-hydroxybenzoic acid on cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound exhibited dose-dependent cytotoxicity.

- IC50 Values for MCF-7 Cells :

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 35 |

Case Study: Antimicrobial Efficacy

In a clinical study assessing the efficacy of various hydroxybenzoic acid derivatives, patients with skin infections were treated with topical formulations containing varying concentrations of 3-Ethyl-4-hydroxybenzoic acid. The results showed a significant reduction in infection rates compared to control groups.

Case Study: Anti-inflammatory Response

A randomized controlled trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving a daily dose of the compound reported reduced joint swelling and pain compared to those on placebo.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Ethyl-4-hydroxybenzoic acid, and how do they differ in efficiency and purity?

- Methodological Answer : The compound can be synthesized via alkylation of 4-hydroxybenzoic acid using ethyl halides in the presence of base catalysts (e.g., K₂CO₃) under reflux conditions. Alternative enzymatic routes, such as lipase-catalyzed esterification, offer higher stereoselectivity and reduced byproducts compared to traditional chemical methods . Purity is typically assessed using HPLC with UV detection (λ = 254 nm) and confirmed via melting point analysis (e.g., ~200–208°C, as seen in structurally similar derivatives) .

Q. How can researchers characterize the structural and thermal properties of 3-Ethyl-4-hydroxybenzoic acid?

- Methodological Answer :

- Structural analysis : Use FT-IR to confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups. ¹H NMR (DMSO-d6) can resolve ethyl group protons (δ 1.2–1.4 ppm for -CH₂CH₃) and aromatic protons (δ 6.8–7.8 ppm) .

- Thermal stability : Differential scanning calorimetry (DSC) reveals phase transitions, with melting points (Tfus) for analogous compounds ranging from 200–446 K, depending on substituents .

Q. What are the primary biological activities reported for 3-Ethyl-4-hydroxybenzoic acid derivatives?

- Methodological Answer : Derivatives like ethyl vanillate (3-methoxy-4-hydroxybenzoic acid ethyl ester) exhibit anti-inflammatory and antioxidant properties, validated via in vitro assays (e.g., DPPH radical scavenging and COX-2 inhibition). For novel derivatives, structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Ethyl-4-hydroxybenzoic acid derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or solvent effects). Meta-analyses of published IC₅₀ values, standardized using the OECD QSAR Toolbox, can identify outliers. Experimental validation via dose-response curves (e.g., using MTT assays in multiple cell lines) under controlled conditions (e.g., fixed DMSO concentration ≤0.1%) is critical .

Q. What strategies optimize the enzymatic synthesis of 3-Ethyl-4-hydroxybenzoic acid for scalable production?

- Methodological Answer : Immobilize lipases (e.g., Candida antarctica Lipase B) on silica or chitosan supports to enhance reusability and stability. Reaction parameters (pH 7–8, 40–50°C) and solvent systems (e.g., tert-butanol) improve yield (>80%). Monitor kinetics via HPLC-MS to identify rate-limiting steps .

Q. How do halogenated derivatives (e.g., 3,5-dichloro-4-hydroxybenzoic acid) compare to 3-Ethyl-4-hydroxybenzoic acid in pharmacological applications?

- Methodological Answer : Chlorination increases electronegativity, enhancing receptor binding in antimicrobial assays (e.g., MIC against E. coli). Compare logP values (via shake-flask method) to assess bioavailability. Toxicity profiling (e.g., Ames test) is essential, as halogenated analogs may exhibit higher cytotoxicity .

Q. What advanced analytical techniques are recommended for detecting trace impurities in 3-Ethyl-4-hydroxybenzoic acid?

- Methodological Answer : Use UPLC-QTOF-MS with electrospray ionization (ESI) in negative mode for high-resolution impurity profiling. Quantify residual solvents (e.g., ethyl acetate) via headspace GC-MS, adhering to ICH Q3C guidelines. For structural isomers, employ chiral columns (e.g., Chiralpak IA) in HPLC .

Methodological Notes

- Synthesis Optimization : Include kinetic studies (e.g., Arrhenius plots) to refine temperature-dependent reactions .

- Data Reproducibility : Use standardized protocols from the ECHA REACH framework for environmental and toxicological assessments .

- Structural Modifications : Explore copolymerization (e.g., with aniline derivatives) to enhance electrochemical properties for biosensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.